16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione
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Overview
Description
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione is a synthetic steroid compound. It is characterized by its unique structure, which includes multiple rings and functional groups that contribute to its biological activity. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione involves multiple steps, starting from simpler steroid precursors. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Ethylation: Addition of ethyl groups to the steroid backbone.
Oxidation and Reduction: These steps are used to introduce or modify functional groups such as ketones and alcohols.
Cyclization: Formation of the characteristic ring structures.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization.
Chemical Reactions Analysis
Types of Reactions
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct functional groups that can further influence its biological activity.
Scientific Research Applications
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved include anti-inflammatory and immunosuppressive effects, making it a valuable compound in medical research.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another synthetic steroid with potent anti-inflammatory effects.
Prednisolone: A corticosteroid used in the treatment of various inflammatory conditions.
Betamethasone: Known for its strong glucocorticoid activity.
Uniqueness
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ethyl and hydroxyl groups, along with the diene structure, differentiate it from other steroids and contribute to its unique biological activity.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
72137-42-9 |
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Molecular Formula |
C22H30O3 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
(8S,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-3-13-11-19-18-6-4-14-10-15(24)5-7-16(14)17(18)8-9-22(19,2)21(13)20(25)12-23/h10,13,18-19,21,23H,3-9,11-12H2,1-2H3/t13-,18-,19+,21-,22+/m1/s1 |
InChI Key |
OYJXCIJVEVVVGE-PRXKQPRJSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CCC4=C3CC[C@@]2([C@H]1C(=O)CO)C |
Canonical SMILES |
CCC1CC2C3CCC4=CC(=O)CCC4=C3CCC2(C1C(=O)CO)C |
Origin of Product |
United States |
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